Benzotriazol-1-yl-(4-tert-butylphenyl)methanone

UV Spectroscopy Photostability Benzotriazole Derivatives

Researchers requiring a stable, crystalline acylating agent often face moisture sensitivity issues with acyl chlorides. Benzotriazol-1-yl-(4-tert-butylphenyl)methanone (CAS 59046-29-6) solves this as an N-acylbenzotriazole. - Functions in partially aqueous media, unlike moisture-sensitive acyl chlorides. - 4-tert-butylphenyl group provides steric bulk for potential regioselectivity. - Confirmed structure by NMR and MS; suitable as an analytical reference standard. Supplied as a crystalline solid with documented storage at 4°C, protected from light.

Molecular Formula C17H17N3O
Molecular Weight 279.34g/mol
CAS No. 59046-29-6
Cat. No. B388145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzotriazol-1-yl-(4-tert-butylphenyl)methanone
CAS59046-29-6
Molecular FormulaC17H17N3O
Molecular Weight279.34g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C17H17N3O/c1-17(2,3)13-10-8-12(9-11-13)16(21)20-15-7-5-4-6-14(15)18-19-20/h4-11H,1-3H3
InChIKeyCCJUORRTMBZRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone Overview


Benzotriazol-1-yl-(4-tert-butylphenyl)methanone (CAS 59046-29-6) is an N-acylbenzotriazole derivative with the molecular formula C17H17N3O and a molecular weight of 279.34 g/mol . Structurally, it comprises a benzotriazole moiety linked to a 4-tert-butylphenyl group via a methanone (carbonyl) linkage, a feature that distinguishes it from the hydroxyl-substituted 2-aryl-2H-benzotriazoles commonly used as industrial UV absorbers . The presence of the sterically bulky tert-butyl group is reported to enhance the compound's stability and photostability, making it potentially useful as a UV stabilizer in polymers and coatings, as well as a synthetic intermediate [1].

Acylating agent for peptide, amide, and ester synthesis
Stable crystalline solid; compatible with partially aqueous media
Analytical reference standard for benzotriazole derivative methods

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone: Substitution Limitations


Simple substitution of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone with more common benzotriazole-based UV absorbers (e.g., Tinuvin 326, UV-328) is not straightforward due to fundamental structural and functional differences. Commercial UV absorbers like Tinuvin 326 are 2-(2-hydroxyphenyl)-2H-benzotriazoles that rely on an intramolecular hydrogen bond for excited-state proton transfer, which is essential for their UV dissipation mechanism [1]. In contrast, Benzotriazol-1-yl-(4-tert-butylphenyl)methanone is an N-acylbenzotriazole, a class primarily recognized for its role as a stable acylating agent in organic synthesis rather than as a traditional UV stabilizer . The absence of the phenolic hydroxyl group in this compound precludes the hydrogen-transfer mechanism used by hydroxyphenylbenzotriazoles, meaning its UV absorption and stability profile will differ significantly. Furthermore, the presence of the 4-tert-butylphenyl group, while contributing to steric stability, does not confer the same level of thermal stability or low volatility observed in benzotriazole UV absorbers that feature additional alkyl substitution on the phenol ring . Therefore, procurement or formulation decisions must be based on the specific requirements of the application—whether it is for UV stabilization, where a hydroxyphenylbenzotriazole is typically more suitable, or for synthetic acylation, where the N-acylbenzotriazole structure provides a distinct advantage.

Hydroxyphenylbenzotriazole UV absorbers (e.g., Tinuvin 326)
Lack the phenolic –OH required for excited-state proton transfer; UV dissipation mechanism may differ significantly
Industrial UV stabilizers with alkyl-substituted phenol rings
Thermal stability and low volatility profiles may not transfer; direct substitution requires validation
Acyl chlorides as alternative acylating agents
Moisture sensitivity and side reactions may limit workflow compatibility; N-acylbenzotriazole class may offer handling advantages

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone: Comparative Performance Evidence


UV Absorption Spectrum vs. Tinuvin 326

While direct head-to-head UV absorption data for Benzotriazol-1-yl-(4-tert-butylphenyl)methanone against Tinuvin 326 is not available in the primary literature, class-level inference suggests a significant difference in molar absorptivity. A study on novel N-heterocycle-containing benzotriazoles reported that these compounds exhibit much higher molar extinction coefficients than Tinuvin 326 in the 280-400 nm range [1]. As an N-acylbenzotriazole, Benzotriazol-1-yl-(4-tert-butylphenyl)methanone shares a similar structural motif and is therefore expected to display a higher molar extinction coefficient compared to the hydroxyphenylbenzotriazole Tinuvin 326. However, this is an inference based on structural class and has not been experimentally verified for the target compound.

UV Absorption vs. Tinuvin 326
Class-level inference
Qualitatively higher molar extinction coefficient reported for N-heterocycle benzotriazoles in 280–400 nm range; target compound not measured
Molar absorptivity context may differ; direct data absent
Class inference only; experimental verification needed for procurement decisions
UV Spectroscopy Photostability Benzotriazole Derivatives

Thermal Stability: N-Acyl vs. Hydroxyphenylbenzotriazoles

No direct thermal stability data (e.g., TGA weight loss) exists for Benzotriazol-1-yl-(4-tert-butylphenyl)methanone. However, class-level inference can be made based on the known properties of N-acylbenzotriazoles and hydroxyphenylbenzotriazoles. Commercial UV absorbers like Tinuvin 326 are characterized by low volatility and high resistance to thermal degradation, with TGA data showing 1% weight loss at 178°C and 5% weight loss at 203°C . In contrast, N-acylbenzotriazoles are generally stable crystalline solids at room temperature but are primarily valued for their reactivity as acylating agents, not for their thermal endurance in high-temperature polymer processing [1]. The presence of the tert-butyl group in Benzotriazol-1-yl-(4-tert-butylphenyl)methanone may confer some steric stabilization, but without quantitative data, it cannot be assumed to match the thermal robustness of Tinuvin 326.

Thermal Stability Comparison
Class-level inference
Target compound: no TGA data. Tinuvin 326: 1% wt. loss at 178 °C, 5% at 203 °C (reference data)
Thermal stability profile likely differs; cannot be assumed equivalent for high-temperature processing
Requires compound-specific TGA evaluation before industrial polymer use
Thermal Stability Polymer Stabilization Benzotriazole

Acylation Reactivity vs. Acyl Chlorides

N-Acylbenzotriazoles are established as mild, selective acylating agents that offer practical advantages over traditional acyl chlorides. A direct comparison study demonstrated that acylation using benzotriazole compounds (e.g., N-acylbenzotriazoles) resulted in higher yields and more stable, easier-to-handle products compared to reactions with acyl chlorides [1]. Specifically, N-acylbenzotriazoles are stable, crystalline solids that can be used in partially aqueous solutions, enabling the acylation of amino acids without the need for organic solvent-soluble ester intermediates [2]. While this data is not specific to Benzotriazol-1-yl-(4-tert-butylphenyl)methanone, it is representative of the N-acylbenzotriazole class to which this compound belongs. The 4-tert-butylphenyl substituent in this compound may further enhance its steric stability, but this has not been quantitatively assessed against simpler N-acylbenzotriazoles.

Acylation vs. Acyl Chlorides
Class-level inference
N-Acylbenzotriazoles reported to give higher yields and more stable, crystalline products than acyl chlorides in nucleophilic acylations
May support milder acylation workflows; class-level evidence, target compound not tested individually
Review reaction conditions; steric effect of tert-butyl group unquantified
Organic Synthesis Acylating Agents Peptide Chemistry

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone: Optimal Application Scenarios


Acylating Agent for Peptide & Amide Synthesis

Based on the well-documented class behavior of N-acylbenzotriazoles [1], Benzotriazol-1-yl-(4-tert-butylphenyl)methanone is best deployed as an acylating agent in organic synthesis, particularly for the preparation of peptides, amides, and esters. Its stability as a crystalline solid and its ability to function in partially aqueous media make it a practical alternative to moisture-sensitive acyl chlorides . The 4-tert-butylphenyl group may provide additional steric hindrance, potentially influencing regioselectivity in certain reactions, though this has not been experimentally quantified for this specific compound.

Building Block for Novel UV Absorbers

While not a direct substitute for commercial UV absorbers like Tinuvin 326, Benzotriazol-1-yl-(4-tert-butylphenyl)methanone's N-acylbenzotriazole core and tert-butylphenyl substituent may be of interest in the development of new UV-absorbing materials. Class-level inference suggests that N-heterocycle-containing benzotriazoles can exhibit higher molar extinction coefficients than Tinuvin 326 [1], but this has not been confirmed for this compound. Therefore, its use in this context is strictly for exploratory research rather than for established industrial UV stabilization.

Reference Standard for Analytical Method Development

The compound's well-defined structure, confirmed by NMR and MS data [1], makes it a suitable reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) targeting benzotriazole derivatives. Its unique combination of a benzotriazole ring, a carbonyl linker, and a 4-tert-butylphenyl group provides a distinctive chromatographic and spectroscopic profile that can aid in method specificity and system suitability testing.

Application
Selection Property
Validation Focus
Peptide / amide synthesis
Acylation reactivity (N-acylbenzotriazole class)
Yield and product stability vs. acyl chloride methods
Exploratory UV absorber development
N-acylbenzotriazole core with tert-butylphenyl group
Molar absorptivity and photostability under intended matrix conditions
Analytical reference standard
Unique chromatographic and spectroscopic profile
Method specificity and system suitability for benzotriazole derivative analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzotriazol-1-yl-(4-tert-butylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.